4-(Aminomethyl)-n-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-n-phenylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-n-phenylbenzenesulfonamide typically involves the reaction of 4-(aminomethyl)benzoic acid with appropriate sulfonamide reagents. One common method includes the use of DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) as a coupling reagent . The reaction conditions often involve mild temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods focus on cost-effectiveness, scalability, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-(Aminomethyl)-n-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the sulfonamide moiety.
4-Aminocoumarin derivatives: Contain an amino group and exhibit similar biological activities.
4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(Aminomethyl)-n-phenylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide moiety is particularly important for its role as an enzyme inhibitor and its potential therapeutic applications.
Properties
CAS No. |
6325-23-1 |
---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-(aminomethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |
InChI Key |
VGDRABOUNGYMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.